Methyl [2-(2-acetylbenzoyl)phenyl]acetate
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Overview
Description
Methyl [2-(2-acetylbenzoyl)phenyl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes an acetylbenzoyl group and a phenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(2-acetylbenzoyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+MethanolAcid CatalystEster+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the reaction and reduce the need for corrosive liquid acids .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-acetylbenzoyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Amines, heat.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Amide.
Scientific Research Applications
Methyl [2-(2-acetylbenzoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl [2-(2-acetylbenzoyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester with a simpler structure, used in perfumes and flavoring agents.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Methyl phenylacetate: Known for its honey-like odor and used in the flavor industry.
Uniqueness
Methyl [2-(2-acetylbenzoyl)phenyl]acetate is unique due to its complex structure, which includes both an acetylbenzoyl group and a phenylacetate moiety.
Properties
CAS No. |
183995-80-4 |
---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
methyl 2-[2-(2-acetylbenzoyl)phenyl]acetate |
InChI |
InChI=1S/C18H16O4/c1-12(19)14-8-5-6-10-16(14)18(21)15-9-4-3-7-13(15)11-17(20)22-2/h3-10H,11H2,1-2H3 |
InChI Key |
YRXUEAAAASOZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CC(=O)OC |
Origin of Product |
United States |
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